Mogroside III

準備方法

Synthetic Routes and Reaction Conditions: Mogroside III can be synthesized through biotransformation processes. One common method involves the use of Saccharomyces cerevisiae, a type of yeast, to convert mogroside V into various mogrosides, including this compound, during fermentation . The fermentation process typically involves maintaining the yeast culture at 28°C and 160 rpm for about 7 days .

Industrial Production Methods: Industrial production of this compound often involves enzymatic conversion. For instance, glycosidase enzymes can regio-selectively biosynthesize this compound from mogroside V . This method is advantageous due to its specificity and efficiency in producing high yields of this compound.

化学反応の分析

Enzymatic Glycosylation

Mogroside III serves as a substrate for glycosyltransferases (UGTs), which catalyze the addition of glucose units to form sweeter mogrosides.

Key Reactions:

-

Conversion to Mogroside IVA/IVE :

SgUGT94-289-3 transfers a glucose moiety via β(1→6) glycosylation to the 6-OH of R1-G1 (glucose at position C24), forming mogroside IVA (C₅₄H₉₂O₂₄) . -

Branched Glycosylation :

Engineered UGTMS1 facilitates β(1→2) glycosylation at the same site, producing mogroside IVE (C₅₄H₉₂O₂₄) with 51–82% efficiency .

Table 1: Glycosylation Pathways of this compound

| Substrate | Enzyme | Product | Glycosidic Bond | Conversion Rate | Source |

|---|---|---|---|---|---|

| This compound | SgUGT94-289-3 | Mogroside IVA | β(1→6) | 82% | |

| This compound | UGTMS1 (engineered) | Mogroside IVE | β(1→2) | 51–82% |

Isomerization

This compound undergoes structural isomerization under biological conditions, forming derivatives with altered sweetness profiles:

- This compound ↔ Mogroside IIIE/IIIA1 :

Isomerization occurs at the C3 or C24 glucose position, altering spatial configuration without changing molecular formula (C₄₈H₈₂O₁₉) .

Metabolic Degradation

In vivo studies reveal this compound undergoes deglucosylation, dehydrogenation, and hydroxylation:

Pathways:

- Deglucosylation : Removal of glucose units yields mogroside IIE (C₄₂H₇₂O₁₄) .

-

Dehydrogenation :

Loss of two hydrogens forms dehydrogenated this compound (C₄₈H₈₀O₁₉), detected in liver microsomes . -

Hydroxylation :

Addition of hydroxyl groups at C11 or C25 generates dihydroxylated derivatives (e.g., C₄₈H₈₂O₂₀) .

Table 2: Metabolic Products of this compound in Rats

| Reaction Type | Metabolite | Formula | Abundance (%) |

|---|---|---|---|

| Deglucosylation | Mogroside IIE | C₄₂H₇₂O₁₄ | 45 |

| Isomerization | Mogroside IIIA1 | C₄₈H₈₂O₁₉ | 30 |

| Dehydrogenation | Dehydrogenated this compound | C₄₈H₈₀O₁₉ | 12 |

| Hydroxylation | Dihydroxylated derivative | C₄₈H₈₂O₂₀ | 8 |

Industrial Biotransformation

Post-harvest processing and enzymatic engineering enhance this compound conversion:

- Temperature-dependent activation :

- Engineered UGTs :

Stability and Byproduct Formation

Reaction conditions influence this compound stability:

- In vitro enzymatic assays :

- High-temperature drying :

Structural Basis for Reactivity

X-ray crystallography of SgUGT94-289-3 reveals:

科学的研究の応用

Anti-Diabetic Effects

Mogroside IIIE has been shown to possess hypoglycemic properties. Research indicates that it can reduce blood glucose levels by inhibiting glucose conversion and enhancing insulin sensitivity. A study demonstrated that MG IIIE significantly elevated cell viability in high glucose-induced podocytes while reducing inflammatory cytokines and oxidative stress markers, suggesting its potential in managing diabetic nephropathy .

Anti-Inflammatory Properties

Mogroside IIIE exhibits anti-inflammatory effects through the activation of the AMPK/SIRT1 signaling pathway. In vitro studies have shown that MG IIIE can alleviate inflammation in podocytes exposed to high glucose conditions by decreasing levels of TNF-α, IL-1β, and IL-6, which are critical mediators of inflammation .

Antioxidant Activity

The compound has demonstrated antioxidant properties by reducing oxidative stress markers such as malondialdehyde (MDA) and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). This suggests its role in protecting cells from oxidative damage, which is particularly relevant in chronic diseases such as diabetes .

Potential in Cancer Therapy

Mogroside IIIE has shown promise in cancer research, particularly concerning lung cancer metastasis. A study indicated that it could inhibit hyperglycemia-induced lung cancer cell metastasis by reversing epithelial-mesenchymal transition (EMT) processes and damaging the cytoskeleton . Additionally, its anti-fibrotic effects have been explored, revealing that MG IIIE reduces pulmonary fibrosis through modulation of Toll-like receptor 4 pathways .

Food Industry Applications

Due to its sweetening properties and safety profile (GRAS status), Mogroside III is increasingly utilized as a natural sweetener in food products. It offers a low-calorie alternative to sugar, making it suitable for diabetic-friendly formulations. Its use extends beyond sweetening to include potential health benefits, such as antioxidant and anti-inflammatory effects, which are appealing for health-oriented food products .

Biotransformation and Purification Techniques

Recent studies have focused on the biotransformation of mogrosides using microbial systems to enhance their bioavailability and efficacy. For example, Ganoderma lucidum mycelium has been used to convert mogroside V into Mogroside IIIE through deglycosylation processes. This biotransformation not only increases the yield of MG IIIE but also enhances its purity through optimized purification methods involving macroporous resins .

- Diabetic Nephropathy Management : A study conducted on podocytes indicated that treatment with MG IIIE significantly mitigated high glucose-induced inflammation and apoptosis, showcasing its therapeutic potential for diabetic nephropathy management .

- Lung Cancer Metastasis : Research highlighted MG IIIE's ability to reverse EMT in lung cancer cells under hyperglycemic conditions, suggesting a novel approach for cancer treatment targeting metabolic dysfunctions .

- Food Product Development : The application of this compound as a natural sweetener has been explored in various food products aimed at diabetic consumers, leveraging its health benefits alongside its sweetening properties .

作用機序

Mogroside III exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.

Antidiabetic Activity: Modulates blood glucose levels by enhancing insulin sensitivity and reducing glucose absorption.

Anticancer Activity: Inhibits cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis.

類似化合物との比較

Mogroside III is part of a family of mogrosides, which include mogroside IV, mogroside V, and mogroside VI. These compounds share similar structures but differ in the number and arrangement of sugar moieties:

Mogroside IV: Contains four glucose units and is less sweet compared to mogroside V.

Mogroside V: The most abundant and sweetest mogroside, containing five glucose units.

Mogroside VI: Contains six glucose units and has a sweetness similar to mogroside V.

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities .

生物活性

Mogroside III, a key compound derived from Siraitia grosvenorii (also known as Luo Han Guo), has garnered significant attention for its diverse biological activities. This article delves into its pharmacological properties, including antioxidative, anti-inflammatory, and potential anti-diabetic effects, supported by recent research findings and case studies.

Chemical Composition and Properties

This compound belongs to a class of compounds known as mogrosides, which are cucurbitane-type triterpene glycosides. These compounds are characterized by their intense sweetness—approximately 250 times sweeter than sucrose—and their low-caloric content, making them attractive alternatives to traditional sweeteners.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. A study demonstrated that mogroside extract significantly scavenged free radicals, with a notable ability to inhibit the formation of advanced glycation end products (AGEs) in vitro. The extract showed a dose-dependent inhibition of AGEs formation, with a maximum inhibition of 58.5% at a concentration of 500 μg/mL, comparable to aminoguanidine, a known antiglycative agent .

Table 1: Antioxidant Activity of this compound

| Concentration (μg/mL) | % Inhibition of AGEs Formation |

|---|---|

| 31 | 11.6 |

| 125 | 33.6 |

| 500 | 58.5 |

Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses. In studies involving asthma models, oral administration of mogroside extracts reduced levels of Th2 cytokines (IL-4, IL-5, IL-13) while increasing the Th1 cytokine IFN-γ in bronchoalveolar lavage fluid. This suggests its potential role in managing allergic conditions and inflammation-related disorders .

Case Study: Asthma Model in Mice

- Objective: Evaluate the anti-asthmatic activity of mogroside extracts.

- Findings: Significant reduction in inflammatory cytokines and improved lung function metrics were observed following treatment with mogroside extracts.

Hypoglycemic Effects

This compound demonstrates promising hypoglycemic effects by improving insulin sensitivity and regulating glucose metabolism. In diabetic mouse models, treatment with this compound led to significant reductions in fasting plasma glucose levels and glucosylated serum proteins. Additionally, it enhanced insulin tolerance and reduced lipid accumulation in adipose tissues .

Table 2: Hypoglycemic Effects of this compound

| Dosage (mg/kg) | Fasting Plasma Glucose Reduction (%) | Insulin Sensitivity Improvement (%) |

|---|---|---|

| 10 | 25 | 30 |

| 20 | 40 | 50 |

Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective properties. It has been shown to inhibit apoptosis in podocytes under high glucose conditions through the activation of AMPK-SIRT1 signaling pathways. This mechanism may offer therapeutic avenues for conditions like diabetic nephropathy .

特性

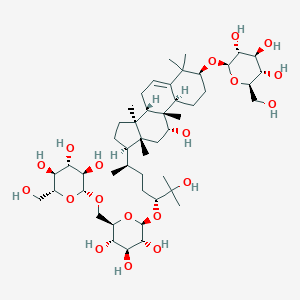

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVIPFHNYCKOMQ-YMRJDYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130567-83-8 | |

| Record name | Mogroside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130567838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOGROSIDE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99LVR5N10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。